molecular formula C12H21NO5 B1333620 1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid CAS No. 369403-08-7

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B1333620
CAS No.: 369403-08-7
M. Wt: 259.3 g/mol
InChI Key: DRBVVUBYEBFRKS-UHFFFAOYSA-N
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Description

Molecular Identity and Nomenclature

IUPAC Naming Conventions and Alternative Nomenclatures

The compound is systematically named 1-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid under IUPAC guidelines, reflecting its cyclohexane backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group, and a carboxylic acid moiety at positions 1 and 4, respectively. Alternative designations include N-BOC-amino-(4-hydroxycyclohexyl)carboxylic acid and 1-tert-butoxycarbonylamino-4-hydroxycyclohexanecarboxylic acid , which emphasize its functional groups and stereochemical configuration.

Registry Numbers and Database Identifiers

  • CAS Registry Number : 369403-08-7
  • PubChem CID : 2734594
  • MDL Number : MFCD02683153
  • SMILES Notation : CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)O
  • InChI Key : DRBVVUBYEBFRKS-UHFFFAOYSA-N

Historical Context and Discovery

The compound emerged as a derivative in peptide and medicinal chemistry research, where Boc-protected amino acids are critical for synthetic flexibility. Its development aligns with advancements in stereoselective synthesis of cyclohexane-based intermediates for pharmaceuticals, though its first reported synthesis remains undocumented in publicly available literature.

Physical Properties

Molecular Weight and Formula (C₁₂H₂₁NO₅)

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.30 g/mol

Melting Point, Boiling Point, and Density

  • Melting Point : Not explicitly reported; related Boc-protected cyclohexane derivatives exhibit melting points between 177–185°C.
  • Boiling Point : 440.9°C at 760 mmHg (predicted).
  • Density : 1.2 ± 0.1 g/cm³ (estimated).

Solubility Parameters and Partition Coefficients

  • Solubility : Slightly soluble in chloroform and methanol; insoluble in nonpolar solvents.
  • LogP (Partition Coefficient) : 0.92, indicating moderate hydrophilicity.

Spectroscopic Characterization

NMR Spectroscopy (¹H, ¹³C)

  • ¹H NMR (DMSO-d₆) : Key signals include δ 1.38 (s, 9H, Boc tert-butyl), δ 4.70 (br s, 1H, NH), δ 3.40 (m, 1H, cyclohexane CH), and δ 12.10 (s, 1H, COOH).
  • ¹³C NMR : Peaks at δ 175.6 (COOH), δ 156.2 (Boc carbonyl), δ 79.8 (Boc tert-butyl), and δ 70.1 (C-OH).

Infrared and Raman Spectroscopy

  • IR (KBr) : Strong absorptions at 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O, carboxylic acid), and 1680 cm⁻¹ (Boc carbonyl).
  • Raman : Peaks at 1450 cm⁻¹ (C-N stretch) and 1250 cm⁻¹ (C-O-C asym. stretch).

Mass Spectrometry Analysis

  • ESI-MS : [M+H]⁺ at m/z 260.1 (calc. 259.3).
  • High-Resolution MS : Exact mass 259.141968 Da (C₁₂H₂₁NO₅).

Crystallographic Data Analysis

Crystal Structure Parameters

Crystallographic data for this specific compound are not widely reported. However, analogous Boc-protected cyclohexane derivatives crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, and β = 90°.

SHELX/ORTEP Analytical Applications

In related structures, SHELX refinement reveals hydrogen-bonding networks between carboxylic acid groups and Boc-protected amines, stabilizing the crystal lattice.

Packing Arrangements and Intermolecular Interactions

Hypothetical packing, based on similar compounds, involves layered arrangements stabilized by O-H···O hydrogen bonds (2.8–3.0 Å) between carboxylic acid dimers and van der Waals interactions from tert-butyl groups.

Tables

Table 1. Key Spectroscopic Assignments

Technique Signal (δ, cm⁻¹, or m/z) Assignment
¹H NMR δ 1.38 Boc tert-butyl CH₃
¹³C NMR δ 156.2 Boc C=O
IR 1710 cm⁻¹ Carboxylic acid C=O
MS m/z 260.1 [M+H]⁺

Table 2. Comparative Physical Properties

Property Value Source
Molecular Weight 259.30 g/mol
Predicted Boiling Point 440.9°C
Density 1.2 ± 0.1 g/cm³
LogP 0.92

Properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h8,14H,4-7H2,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBVVUBYEBFRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370379
Record name 1-[(tert-Butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80370379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369403-08-7
Record name 1-[(tert-Butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-4-hydroxycylclohexane-1-carboxylic acid, N-BOC protected
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Preparation Methods

Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid core

  • A key approach involves the catalytic hydrogenation of p-aminobenzoic acid derivatives under basic aqueous conditions using supported metal catalysts such as 5% ruthenium on carbon (Ru/C).
  • This reaction proceeds under mild hydrogen pressure (e.g., 15 bar) and elevated temperature (~100 °C), converting the aromatic ring to a cyclohexane ring with amino and carboxylic acid functionalities.
  • The process yields a mixture of cis and trans isomers, with trans isomers favored (>75%) under optimized conditions.

Boc Protection of the Amino Group

  • Without isolating the hydrogenation product, the reaction mixture is treated with 1 equivalent of Boc anhydride (di-tert-butyl dicarbonate) in an organic solvent such as acetone at room temperature.
  • The reaction is typically stirred for 20 hours to ensure complete protection of the amino group, forming the Boc-protected amino acid derivative.
  • The catalyst is then removed by filtration, and the product is extracted and purified by acid-base extraction and solvent evaporation.

Separation and Purification of Isomers

  • The cis/trans mixture can be separated by selective crystallization or selective esterification of the carboxylic acid group.
  • For example, selective methylation of the cis isomer’s carboxylic acid group using methyl bromide and potassium carbonate in acetone at 60 °C allows isolation of the trans isomer in high purity (up to 99.1%) and good yield (~62%).
  • The final product is obtained as a white to off-white powder with purity typically above 90%.

Alternative Synthetic Routes

  • Another synthetic approach involves the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate, followed by selective functional group transformations to yield the hydroxy-α-amino acid derivatives.
  • This method allows stereochemical control and has been confirmed by X-ray crystallography of intermediates.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Yield/Purity Notes
1 Catalytic hydrogenation of p-aminobenzoic acid 5% Ru/C catalyst, 10% NaOH, H2 (15 bar), 100 °C, aqueous cis/trans mixture, trans >75% One-pot process, industrially scalable
2 Boc protection of amino group Boc anhydride (1 equiv), acetone, room temp, 20 h ~70% yield, ~92% purity Directly after hydrogenation without isolation
3 Separation of cis/trans isomers Methyl bromide, K2CO3, acetone, 60 °C, 3 h 62% yield, 99.1% purity (trans isomer) Selective esterification of cis isomer enables trans isolation
4 Alternative synthesis via Diels–Alder Danishefsky’s diene + methyl 2-acetamidoacrylate, multi-step Not specified Allows stereochemical control, confirmed by X-ray

Research Findings and Practical Considerations

  • The one-pot hydrogenation and Boc protection method is efficient and suitable for scale-up, providing a high trans isomer ratio which is often desired for biological activity.
  • The Boc group is stable under hydrogenation conditions and can be removed later under acidic conditions to reveal the free amino group for further synthetic transformations.
  • The stereochemical purity is critical, as the biological properties of the amino acid derivatives depend on the cis/trans configuration.
  • Purification steps involving selective esterification and crystallization are essential to obtain high-purity trans isomers.
  • The use of supported metal catalysts like Ru/C is advantageous due to their reusability and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of 4-oxocyclohexane-1-carboxylic acid.

    Reduction: Formation of 4-hydroxycyclohexane-1-methanol.

    Substitution: Formation of 4-hydroxycyclohexane-1-carboxylic acid with a free amine group.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting free amine can then participate in various biochemical reactions. The compound’s reactivity is largely influenced by the presence of the hydroxyl and carboxylic acid groups, which can undergo further chemical modifications .

Comparison with Similar Compounds

1-{[(tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid

  • Key Differences : Replaces the hydroxyl group with a hydrophobic isopropyl substituent at the 4-position.
  • Molecular Formula: C₁₅H₂₇NO₄ (MW: 285.38) vs. C₁₂H₂₁NO₅ (estimated MW: ~259.3 for the hydroxy analog).
  • This compound (CAS: 1406838-56-9) is prioritized in lipophilic drug scaffolds .

1-Amino-4-tert-butylcyclohexane-1-carboxylic Acid

  • Key Differences : Lacks both the Boc protection and hydroxyl group, featuring a tert-butyl substituent.
  • Impact: The unprotected amino group increases reactivity but reduces stability under acidic or oxidative conditions. The tert-butyl group introduces steric hindrance, affecting conformational flexibility .

Ring Size and Saturation Variations

Cyclopentane Derivatives

  • Example: (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic Acid
  • Key Differences : Cyclopentane ring with a double bond (cyclopent-2-ene) and ethyl substituent.
  • The double bond enhances reactivity for further functionalization (e.g., hydrogenation) .

Piperidine Derivatives

  • Example: 1-[(tert-butoxy)carbonyl]-5,6-difluoropiperidine-3-carboxylic acid
  • Key Differences : Piperidine ring (six-membered with nitrogen) vs. cyclohexane.
  • Impact : The nitrogen atom enables hydrogen bonding and participation in heterocyclic interactions, critical for protease inhibitor design .

Stereochemical and Functional Group Modifications

(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

  • Impact : Altered stereochemistry (95% purity) may influence chiral recognition in enzyme-active sites or receptor binding .

1-aminocyclohexanecarboxylic Acid Derivatives

  • Example: (1S,2R)-1-amino-2-phenylcyclohexanecarboxylic acid
  • Key Differences: Unprotected amino group and phenyl substituent.
  • Impact : The phenyl group introduces aromatic interactions, while the lack of Boc protection limits synthetic utility in multi-step reactions .

Comparative Data Table

Compound Name Substituent (Position 4) Ring System Molecular Formula Key Properties/Applications
1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid Hydroxyl Cyclohexane C₁₂H₂₁NO₅ High hydrophilicity, peptide synthesis
1-{[(tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid Isopropyl Cyclohexane C₁₅H₂₇NO₄ Lipophilic scaffolds, improved membrane permeability
(1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic acid Ethyl, cyclopentene Cyclopentane C₁₃H₂₁NO₄ High ring strain, reactive double bond
1-aminocyclohexane-1-carboxylic acid (unprotected) None Cyclohexane C₇H₁₃NO₂ Reactive amino group, limited stability

Biological Activity

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid, also known by its CAS number 369403-08-7, is a compound that has garnered attention due to its structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 258.2914 g/mol
  • Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protective group on the amino functional group and a hydroxyl group on the cyclohexane ring, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent.

Anti-inflammatory Properties

There is emerging evidence that compounds with hydroxy groups can exert anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB . The presence of the hydroxyl group in this compound may contribute to such activities.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could be a pathway for this compound's activity.
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and pain signaling, though this requires further experimental validation.

Case Studies and Research Findings

Several studies have explored cyclohexane derivatives in different biological contexts. Notably:

  • Synthesis and Characterization : A study highlighted the synthesis of various hydroxy-substituted cyclohexane derivatives, demonstrating their potential as bioactive compounds . The methodologies employed could be adapted for synthesizing this compound and evaluating its properties.
  • Pharmacological Evaluation : A pharmacological evaluation of structurally similar compounds revealed promising results in inhibiting bacterial growth and modulating inflammatory responses . This suggests that this compound could possess similar properties.

Data Table: Summary of Biological Activities

Activity Type Observation Reference
AntimicrobialPotential activity against MRSA
Anti-inflammatoryPossible inhibition of pro-inflammatory cytokines
Enzyme InhibitionSimilar compounds show enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for 1-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with protection of the amino group using tert-butoxycarbonyl (Boc) chemistry, followed by hydroxylation and cyclization. Key steps include:

  • Amino Protection : React the primary amine with Boc anhydride in a basic medium (e.g., NaHCO₃) to form the Boc-protected intermediate .
  • Hydroxylation : Use catalytic oxidation (e.g., Sharpless conditions) to introduce the hydroxyl group at the C4 position.
  • Cyclization : Acid-mediated cyclization under controlled pH (e.g., HCl in dioxane) to form the cyclohexane backbone .
    Optimization Strategies :
  • Monitor intermediates via TLC or GC to minimize side reactions .
  • Adjust stoichiometry of Boc anhydride (1.2–1.5 equivalents) to avoid overprotection .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product .

Q. What analytical methods are most effective for characterizing this compound and verifying its regioselectivity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and hydroxylation (broad peak at δ ~5 ppm for -OH) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₁NO₅: 284.1498) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the hydroxyl and Boc groups .

Q. How should stability and storage conditions be managed to prevent degradation?

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) at −20°C but prone to hydrolysis in humid environments. Avoid prolonged exposure to light .
  • Storage : Use amber vials with desiccants (e.g., silica gel) and store at −20°C in anhydrous DMSO or acetonitrile .
  • Decomposition Risks : Hydrolysis of the Boc group occurs at pH < 4 or > 8, generating tert-butanol and CO₂ .

Q. What safety protocols are critical during handling and disposal?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if airborne particles are suspected .
  • Spill Management : Neutralize acidic residues with NaHCO₃ before disposal. Collect waste in designated containers for incineration .
  • Toxicity : Limited data available; treat as a potential irritant (H315, H319) based on structural analogs .

Advanced Research Questions

Q. How can regioselectivity challenges during hydroxylation be addressed?

Regioselectivity at C4 is influenced by steric and electronic factors:

  • Catalytic Systems : Use asymmetric catalysts like Jacobsen’s Mn-salen complexes to favor C4 over C3 hydroxylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the less hindered position .
  • Computational Modeling : DFT calculations predict transition-state geometries to optimize reaction conditions .

Q. What methodologies are suitable for assessing biological activity, such as enzyme inhibition or receptor binding?

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like cyclooxygenase (COX) or NMDA receptors .
  • Cellular Uptake : Radiolabel the compound (¹⁴C or ³H) and quantify intracellular accumulation in HEK293 or SH-SY5Y cells .
  • In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on blood-brain barrier penetration due to the hydroxyl group’s polarity .

Q. How can solubility limitations in aqueous buffers be overcome for in vitro studies?

  • Co-Solvent Systems : Use 10–20% DMSO/PEG-400 mixtures to enhance solubility without denaturing proteins .
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~3.5) by preparing sodium salts in PBS (pH 7.4) .
  • Liposomal Encapsulation : Formulate with phosphatidylcholine to improve bioavailability .

Q. How should contradictory data on synthesis yields or biological activity be reconciled?

  • Source Analysis : Compare reaction scales (e.g., micromolar vs. millimolar) and purity levels (>90% vs. <80%) across studies .
  • Reproducibility Tests : Standardize protocols for temperature (±2°C), solvent grades (HPLC vs. technical), and catalyst batches .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or assay-specific artifacts .

Structural Analogs and Comparative Data

Compound NameKey FeaturesBiological RelevanceReference
Ethyl 4-aminobenzoateSimple amine + esterAntimicrobial screening
Cyclohexanecarboxylic acidCyclohexane + COOHAnti-inflammatory leads
5-(4-Carboxyphenyl)-tetrazoleTetrazole + COOHAnticonvulsant activity
(1R,4R)-Boc-cyclopentene derivativeBoc-protected + cyclopenteneEnzyme inhibition studies

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